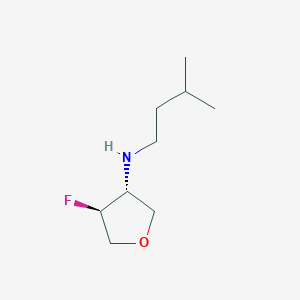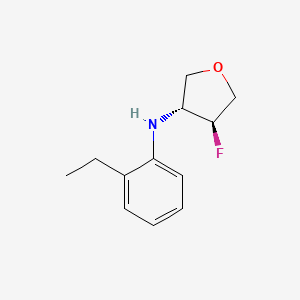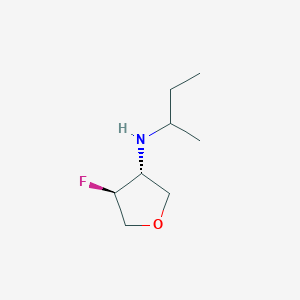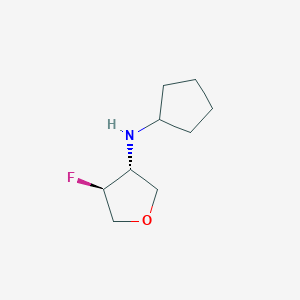
4-(6-Aminopyridazin-3-yl)piperazin-2-one
Overview
Description
“4-(6-Aminopyridazin-3-yl)piperazin-2-one” is a chemical compound with the CAS Number: 1019507-58-4 . It has a molecular weight of 192.22 . The IUPAC name for this compound is 4- (6-amino-3-pyridinyl)-2-piperazinone .
Molecular Structure Analysis
The InChI code for “4-(6-Aminopyridazin-3-yl)piperazin-2-one” is 1S/C9H12N4O/c10-8-2-1-7 (5-12-8)13-4-3-11-9 (14)6-13/h1-2,5H,3-4,6H2, (H2,10,12) (H,11,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Drug Discovery Applications
Synthesis of Enantiomerically Pure Compounds : Piperazine derivatives have been synthesized from chiral amino acids, yielding enantiomerically pure piperazine-2-acetic acid esters. These compounds serve as versatile intermediates for library production, highlighting their importance in the synthesis of structurally diverse and biologically active molecules (Chamakuri et al., 2018).
Anticancer Activity : Some piperazine derivatives have shown promising anticancer activities against various cancer cell lines, indicating their potential use in cancer therapy. For example, novel Mannich bases derived from piperazine compounds exhibited moderate cytotoxic activity against prostate cancer cells, underscoring the therapeutic potential of these derivatives in oncology (Demirci & Demirbas, 2019).
Biological and Chemical Properties
Chemokine CCR5 Antagonists : Piperazine derivatives have been explored as potent chemokine CCR5 antagonists, with potential applications in treating HIV infection, autoimmune diseases, and inflammatory conditions. These compounds demonstrate the versatility of piperazine scaffolds in medicinal chemistry, particularly in the development of selective receptor antagonists (2003).
Antimicrobial and Antimycobacterial Activity : Piperazine analogues have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, with some showing significant potential against a range of microorganisms. This highlights their application in the development of new antimicrobial agents, crucial for addressing drug-resistant infections (Patel et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(6-aminopyridazin-3-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-6-1-2-7(12-11-6)13-4-3-10-8(14)5-13/h1-2H,3-5H2,(H2,9,11)(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOZUGWRZIHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyridazin-3-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1531835.png)


![(3R,4R)-4-{[(oxolan-2-yl)methyl]sulfanyl}oxolan-3-ol](/img/structure/B1531838.png)
![(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531839.png)





![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)